1-Chloro-3-methoxy-2-(trifluoromethyl)benzene

Descripción

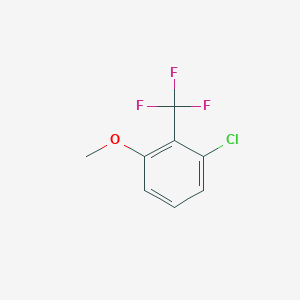

1-Chloro-3-methoxy-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a chlorine atom at position 1, a methoxy group at position 3, and a trifluoromethyl group at position 2 (Figure 1). This combination of electron-withdrawing (Cl, CF₃) and electron-donating (OCH₃) substituents creates unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.

Propiedades

Fórmula molecular |

C8H6ClF3O |

|---|---|

Peso molecular |

210.58 g/mol |

Nombre IUPAC |

1-chloro-3-methoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3 |

Clave InChI |

CYJDQSMFLQQUQP-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC=C1)Cl)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. Another method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of 1-chloro-3-methoxy-2-(trifluoromethyl)benzene typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the trifluoromethyl group.

Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds with this compound.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used.

Oxidation Products: Aldehydes or acids derived from the methoxy group.

Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

1-Chloro-3-methoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mecanismo De Acción

The mechanism of action of 1-chloro-3-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent patterns:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the target compound enhances electrophilic substitution resistance due to its strong -I effect. Analogs with NO₂ () or SO₂CF₃ () exhibit even greater electron withdrawal, increasing reactivity in nucleophilic aromatic substitution . Chlorine (Cl) at position 1 contributes moderate -I and +M effects, influencing regioselectivity in coupling reactions .

Electron-Donating Groups (EDGs):

Physical Properties and Stability

- Solubility:

The trifluoromethyl group improves lipid solubility, but analogs with polar substituents (e.g., 1-chloro-2-methoxy-3-(trifluoromethoxy)benzene , ) show increased aqueous solubility due to additional oxygen atoms . - Thermal Stability: Nitro-substituted analogs () are less thermally stable than the target compound, posing challenges in high-temperature reactions .

Actividad Biológica

1-Chloro-3-methoxy-2-(trifluoromethyl)benzene is an aromatic compound notable for its unique electronic properties, primarily due to the presence of a trifluoromethyl group, which significantly influences its reactivity and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

- Molecular Formula : C9H8ClF3O

- Molecular Weight : Approximately 228.58 g/mol

- Structure : The compound features a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring.

Synthesis Methods

The synthesis of 1-chloro-3-methoxy-2-(trifluoromethyl)benzene can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing chlorination and trifluoromethylation techniques.

- Reactions with Grignard Reagents : To introduce the methoxy group.

- Direct Fluorination : Involving the use of fluorinating agents.

Anticancer Activity

Research indicates that 1-chloro-3-methoxy-2-(trifluoromethyl)benzene exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF cells, with an IC50 value of approximately 25.72 μM . In vivo studies also showed suppression of tumor growth in mice models treated with this compound.

Antimicrobial Activity

The compound displays antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds with similar structures suggest potential effectiveness against Gram-positive bacteria, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). The presence of chlorine and trifluoromethyl groups enhances its antibacterial activity .

Toxicological Profile

Despite its biological activities, 1-chloro-3-methoxy-2-(trifluoromethyl)benzene has been associated with certain toxicological concerns:

- Skin Sensitization : Classified as a weak skin sensitizer based on local lymph node assays (LLNAs) in mice .

- Carcinogenic Potential : Evidence suggests carcinogenic effects in animal studies, with neoplastic lesions observed in organs such as the liver and adrenal glands .

- Repeat Dose Toxicity : Studies indicate that high doses can lead to liver and kidney effects; however, these effects are not severe enough to warrant hazard classification at lower doses .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer efficacy of 1-chloro-3-methoxy-2-(trifluoromethyl)benzene.

- Methodology : In vitro assays on MCF cell lines.

- Results : Induced apoptosis with significant tumor suppression in animal models.

-

Toxicological Assessment :

- Objective : To assess the safety profile of the compound.

- Methodology : LLNA and repeated dose toxicity studies.

- Results : Identified as a weak sensitizer with potential carcinogenic risks at high exposure levels.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.